molecular formula C10H10N2O B1443438 2-Methyl-5-(1,3-oxazol-2-yl)aniline CAS No. 1249267-24-0

2-Methyl-5-(1,3-oxazol-2-yl)aniline

Cat. No. B1443438
M. Wt: 174.2 g/mol
InChI Key: CICYPUCSKRAKDJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,3-oxazol-2-yl)aniline, commonly referred to as 2M5O2A, is a small molecule that has been used in a variety of scientific applications. It has been studied extensively in the fields of organic chemistry and biochemistry due to its unique structure and properties. This molecule is an aniline derivative and is composed of a nitrogen atom, two methyl groups, and an oxazole ring. Its structure is highly versatile and can be modified to suit a variety of applications.

Scientific Research Applications

Antitubercular Activity

A study highlighted the synthesis and evaluation of novel compounds for antitubercular activity, including those with structures closely related to 2-Methyl-5-(1,3-oxazol-2-yl)aniline. These compounds were tested against Mycobacterium tuberculosis, demonstrating the potential for developing new antitubercular drugs (Dighe, Mahajan, Maste, & Bhat, 2012).

Microtubule-Binding Agents

Research into 1,2,3-triazole analogs of combretastatin A-4, which shares a similar chemical motif with 2-Methyl-5-(1,3-oxazol-2-yl)aniline, has shown these compounds to be potential microtubule-binding agents. Their cytotoxicity and tubulin inhibition studies reveal the promise for cancer treatment applications (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).

Luminescence Properties

The synthesis and luminescence properties of compounds related to 2-Methyl-5-(1,3-oxazol-2-yl)aniline have been explored, indicating applications in materials science, specifically in the development of luminescent materials (Shershukov & Krasovitskii, 1977).

Antimycobacterial Activity

A novel compound with a structural resemblance to 2-Methyl-5-(1,3-oxazol-2-yl)aniline showed high activity toward multidrug-resistant Mycobacterium tuberculosis. This highlights the compound's potential in treating drug-resistant tuberculosis strains (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

properties

IUPAC Name

2-methyl-5-(1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICYPUCSKRAKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(1,3-oxazol-2-yl)aniline

CAS RN

1249267-24-0
Record name 2-methyl-5-(1,3-oxazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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